molecular formula C24H21ClN2O3 B11367979 5-chloro-N-(4-methoxybenzyl)-3,6-dimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide

5-chloro-N-(4-methoxybenzyl)-3,6-dimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide

Cat. No.: B11367979
M. Wt: 420.9 g/mol
InChI Key: DCZQSSNJIVGEBX-UHFFFAOYSA-N
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Description

5-CHLORO-N-[(4-METHOXYPHENYL)METHYL]-3,6-DIMETHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by its unique structure, which includes a benzofuran core substituted with various functional groups such as chloro, methoxyphenyl, methyl, and pyridinyl groups

Preparation Methods

The synthesis of 5-CHLORO-N-[(4-METHOXYPHENYL)METHYL]-3,6-DIMETHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate starting materials such as phenols and aldehydes.

    Substitution Reactions: The chloro, methoxyphenyl, and pyridinyl groups are introduced through substitution reactions using suitable reagents and catalysts.

    Amidation: The final step involves the formation of the carboxamide group through amidation reactions, where an amine reacts with a carboxylic acid derivative.

Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

5-CHLORO-N-[(4-METHOXYPHENYL)METHYL]-3,6-DIMETHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

    Coupling Reactions: It can also undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reaction pathway and conditions used.

Scientific Research Applications

5-CHLORO-N-[(4-METHOXYPHENYL)METHYL]-3,6-DIMETHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Biological Research: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.

    Pharmacology: Researchers investigate its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 5-CHLORO-N-[(4-METHOXYPHENYL)METHYL]-3,6-DIMETHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

5-CHLORO-N-[(4-METHOXYPHENYL)METHYL]-3,6-DIMETHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE can be compared with other benzofuran derivatives and similar compounds, such as:

    5-Chloro-2-methoxybenzamide derivatives: These compounds share structural similarities and may exhibit similar biological activities.

    Indole derivatives: Indole-based compounds also possess a fused ring system and are known for their diverse biological activities.

    Thiophene derivatives: Thiophene-containing compounds are another class of heterocyclic compounds with various medicinal and industrial applications.

The uniqueness of 5-CHLORO-N-[(4-METHOXYPHENYL)METHYL]-3,6-DIMETHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE lies in its specific substitution pattern and the combination of functional groups, which may confer distinct biological and chemical properties.

Properties

Molecular Formula

C24H21ClN2O3

Molecular Weight

420.9 g/mol

IUPAC Name

5-chloro-N-[(4-methoxyphenyl)methyl]-3,6-dimethyl-N-pyridin-2-yl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C24H21ClN2O3/c1-15-12-21-19(13-20(15)25)16(2)23(30-21)24(28)27(22-6-4-5-11-26-22)14-17-7-9-18(29-3)10-8-17/h4-13H,14H2,1-3H3

InChI Key

DCZQSSNJIVGEBX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=C(O2)C(=O)N(CC3=CC=C(C=C3)OC)C4=CC=CC=N4)C

Origin of Product

United States

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